molecular formula C9H18O B3029087 4-Propylcyclohexanol CAS No. 52204-65-6

4-Propylcyclohexanol

Cat. No.: B3029087
CAS No.: 52204-65-6
M. Wt: 142.24 g/mol
InChI Key: YVPZFPKENDZQEJ-UHFFFAOYSA-N
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Description

4-Propylcyclohexanol is an organic compound with the molecular formula C9H18O. It is a cyclohexanol derivative where a propyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a colorless to almost colorless clear liquid and is known for its applications in various industrial processes.

Biochemical Analysis

Biochemical Properties

4-Propylcyclohexanol plays a significant role in biochemical reactions, particularly in the synthesis of intermediates for liquid crystal displays. It interacts with enzymes such as alcohol dehydrogenase and glucose dehydrogenase. The mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH) has been shown to efficiently catalyze the conversion of 4-propylcyclohexanone to this compound . This interaction is crucial for the biotransformation process, where the enzyme facilitates the reduction of the ketone group to an alcohol group.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways and gene expression. The compound’s interaction with alcohol dehydrogenase can lead to changes in cellular metabolism, particularly in the conversion of substrates to products in metabolic pathways . These effects can alter the overall cellular function, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes. The compound acts as a substrate for alcohol dehydrogenase, where it undergoes reduction to form the corresponding alcohol. This enzyme-substrate interaction is facilitated by the active site of the enzyme, which binds to this compound and catalyzes its conversion . Additionally, the presence of cofactors such as NAD+ is essential for the enzymatic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under optimal conditions, with complete transformation observed within 5 hours when catalyzed by alcohol dehydrogenase . Long-term studies have indicated that this compound maintains its activity and does not degrade significantly, making it a reliable compound for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at optimal dosages, the compound effectively participates in metabolic processes without causing adverse effects . At higher doses, there may be potential toxicity, which necessitates careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include the reduction of ketones to alcohols. The enzyme alcohol dehydrogenase plays a pivotal role in this pathway, facilitating the conversion of 4-propylcyclohexanone to this compound . This pathway is crucial for the synthesis of intermediates used in various industrial applications, including the production of liquid crystal displays.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound in target areas, facilitating its biochemical activity . The transport mechanisms are essential for the compound’s effective participation in metabolic processes.

Subcellular Localization

This compound is localized in specific subcellular compartments where it exerts its biochemical functions. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to particular organelles . This precise localization is critical for its role in enzymatic reactions and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propylcyclohexanol can be synthesized through several methods. One efficient method involves the use of a mutant alcohol dehydrogenase from Lactobacillus kefir, coupled with glucose dehydrogenase. In this process, 4-propylcyclohexanone is completely transformed into this compound under optimal catalytic conditions . The reaction typically involves the use of 125 g/L of 4-propylcyclohexanone, which is converted after 5 hours, yielding 225.8 g of this compound with a high cis/trans ratio .

Industrial Production Methods: Industrial production of this compound often involves hydrogenation of lignin-based phenolics and diaryl ethers using supported metal catalysts. This method is advantageous due to its high selectivity and efficiency .

Chemical Reactions Analysis

4-Propylcyclohexanol undergoes various chemical reactions, including:

Oxidation:

  • Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is 4-propylcyclohexanone.

Reduction:

  • Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of cyclohexane derivatives.

Substitution:

  • Substitution reactions can occur at the hydroxyl group, where reagents such as thionyl chloride or phosphorus tribromide can replace the hydroxyl group with a halogen, forming 4-propylcyclohexyl chloride or bromide.

Scientific Research Applications

4-Propylcyclohexanol has several scientific research applications:

Chemistry:

Biology and Medicine:

  • Research is ongoing to explore its potential as a precursor in the synthesis of biologically active molecules.

Industry:

  • It is used in the production of various polymers and as a solvent in chemical processes.

Comparison with Similar Compounds

4-Propylcyclohexanol can be compared with other cyclohexanol derivatives such as:

    4-Methylcyclohexanol: Similar in structure but with a methyl group instead of a propyl group. It has different physical and chemical properties due to the smaller alkyl group.

    4-Ethylcyclohexanol: Contains an ethyl group, leading to variations in reactivity and applications.

    4-Propylphenol: Although structurally similar, it has an aromatic ring, which significantly alters its chemical behavior and applications.

This compound is unique due to its specific alkyl substitution, which imparts distinct properties and makes it suitable for specialized applications in liquid crystal technology and other industrial processes .

Properties

IUPAC Name

4-propylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPZFPKENDZQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311691
Record name trans-4-Propylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77866-58-1
Record name trans-4-Propylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 4-propyl-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Propylcyclohexanol
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4-Propylcyclohexanol
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4-Propylcyclohexanol
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